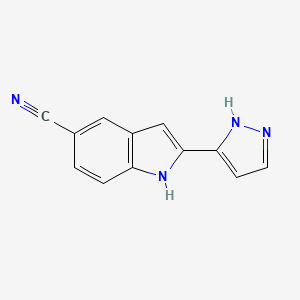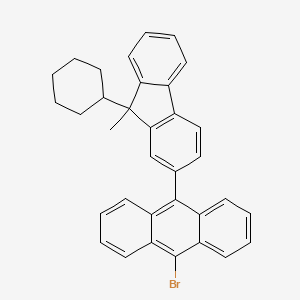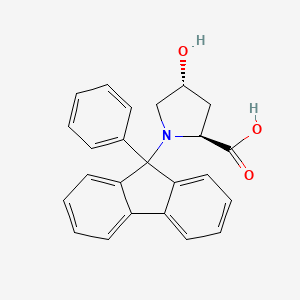
L-Proline, 4-hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-, (4R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Proline, 4-hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-, (4R)- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is a derivative of L-Proline, an amino acid that plays a crucial role in protein synthesis and structure. The addition of the 4-hydroxy and 9-phenyl-9H-fluoren-9-yl groups to the proline backbone imparts distinct chemical and physical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 4-hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-, (4R)- typically involves multi-step organic reactions. The process begins with the protection of the amino group of L-Proline, followed by the introduction of the 4-hydroxy group through hydroxylation reactions. The 9-phenyl-9H-fluoren-9-yl group is then attached via a Friedel-Crafts alkylation reaction. The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
L-Proline, 4-hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-, (4R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols.
科学的研究の応用
L-Proline, 4-hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-, (4R)- has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for potential therapeutic applications, including drug design and delivery.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of L-Proline, 4-hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-, (4R)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and processes. The specific pathways involved depend on the context of its application, such as catalysis or therapeutic use.
類似化合物との比較
Similar Compounds
L-Proline: The parent amino acid, essential for protein synthesis.
4-Hydroxyproline: A derivative of proline with a hydroxyl group, important in collagen stability.
9-Phenyl-9H-fluorene: A compound with a similar fluorenyl group, used in organic electronics.
Uniqueness
L-Proline, 4-hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-, (4R)- is unique due to the combination of the proline backbone with the 4-hydroxy and 9-phenyl-9H-fluoren-9-yl groups. This combination imparts distinct chemical properties, making it valuable for specific applications in asymmetric synthesis, protein studies, and material science.
特性
CAS番号 |
769939-78-8 |
|---|---|
分子式 |
C24H21NO3 |
分子量 |
371.4 g/mol |
IUPAC名 |
(2S,4R)-4-hydroxy-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C24H21NO3/c26-17-14-22(23(27)28)25(15-17)24(16-8-2-1-3-9-16)20-12-6-4-10-18(20)19-11-5-7-13-21(19)24/h1-13,17,22,26H,14-15H2,(H,27,28)/t17-,22+/m1/s1 |
InChIキー |
GISIZESJYVCCJA-VGSWGCGISA-N |
異性体SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5)O |
正規SMILES |
C1C(CN(C1C(=O)O)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14209346.png)
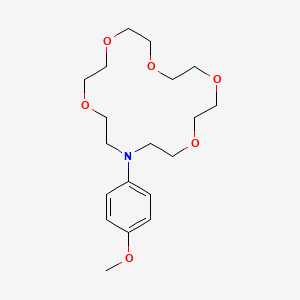
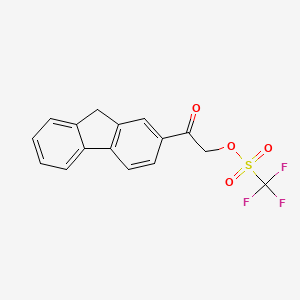
![Methyl 4-[(4-methoxyphenyl)sulfanyl]benzoate](/img/structure/B14209362.png)
![1,2-Bis[4-(chloromethyl)phenyl]hydrazine](/img/structure/B14209365.png)
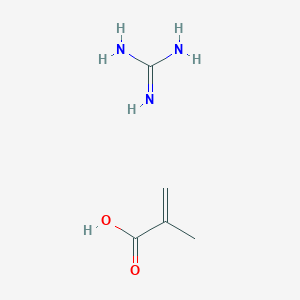
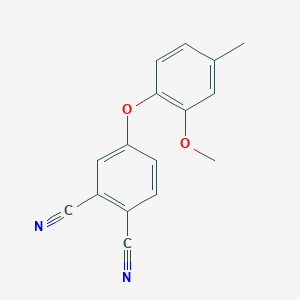
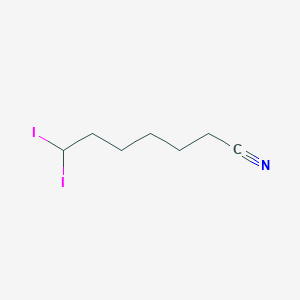
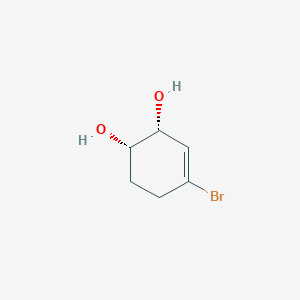
![N-[3-(Dihexylamino)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-YL)acetamide](/img/structure/B14209391.png)
![3-{[(1,3-Benzoxazol-2-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one](/img/structure/B14209405.png)
